3-Benzyl-2-methylquinazolin-4(3h)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-benzyl-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
AEEMIAVGTXSJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-2-benzylamino-3H-quinazolin-4-one
The foundational intermediate for 3-benzyl-2-methylquinazolin-4(3H)-one is synthesized from methyl anthranilate through a four-step sequence:
-
Methylation : Methyl anthranilate reacts with thioacetamide under thermal conditions to form 2-methylquinazolin-4(3H)-one.
-
Benzylation : Introduction of the benzyl group at position 3 is achieved via nucleophilic substitution using benzylamine in dichloromethane (DCM) with triethylamine as a base.
-
Amination : The resulting 2-methylquinazolin-4(3H)-one undergoes amination with hydrazine hydrate to yield 3-amino-2-benzylamino-3H-quinazolin-4-one.
Critical parameters include maintaining anhydrous conditions during benzylation (0°C to room temperature, 15 hours) and using molecular sieves for solvent drying. The intermediate is purified via column chromatography (hexanes:EtOAc, 4:1), achieving 78% yield.
Methyl Group Introduction via Cyclocondensation
One-Carbon Donor Reactions
3-Amino-2-benzylamino-3H-quinazolin-4-one reacts with one-carbon donors (e.g., acetic anhydride or formamide) to install the methyl group at position 2. The mechanism proceeds through:
-
Nucleophilic attack by the amine on the carbonyl carbon of the donor.
-
Cyclodehydration to form the triazoloquinazolinone core.
Optimized conditions involve refluxing in glacial acetic acid for 6–8 hours, yielding this compound in 82% purity. Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of intermediate to donor).
Direct Benzylation of 2-Methylquinazolin-4(3H)-one
Alkylation with Benzyl Halides
A streamlined approach bypasses intermediate amination by directly benzylating 2-methylquinazolin-4(3H)-one:
-
Substrate Preparation : 2-Methylquinazolin-4(3H)-one is synthesized via anthranilic acid and thioacetamide fusion.
-
Benzylation : Treatment with benzyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base at 60°C for 12 hours introduces the benzyl group at position 3.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 75% |
| Purification | Recrystallization (EtOH) |
Characterization via NMR confirms benzyl integration: δ 4.61 ppm (d, J = 5.7 Hz, CH), 7.25–7.40 ppm (benzyl aromatic protons). IR spectra show C=O stretching at 1676 cm.
Multicomponent One-Pot Assembly
Arenediazonium Salt-Based Synthesis
A novel three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines constructs the quinazolinone scaffold in one pot:
-
Formation of N-Arylnitrilium Intermediate : Arenediazonium salts react with acetonitrile to generate electrophilic intermediates.
-
Cyclization : Bifunctional anilines (e.g., 2-aminobenzylamine) undergo sequential nucleophilic additions and cyclizations.
While this method primarily yields 3,4-dihydroquinazolines, modifying the nitrile to methyl cyanide and the aniline to benzylamine derivatives could adapt it for this compound. Challenges include optimizing regioselectivity and minimizing dimerization.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 82% | 8h | High |
| Direct Benzylation | 75% | 12h | Moderate |
| Multicomponent | 65%* | 6h | Low |
*Theoretical yield for adapted synthesis.
Cyclocondensation offers the highest yield but requires preformed intermediates. Direct benzylation balances simplicity and efficiency, while multicomponent reactions promise atom economy but need further optimization.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that quinazolin-4(3H)-one derivatives, including 3-benzyl-2-methylquinazolin-4(3H)-one, exhibit potent cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study evaluated several quinazolin-4(3H)-one derivatives against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives had IC50 values significantly lower than the positive control, lapatinib, suggesting enhanced anticancer potential. For instance, compounds 2i and 3i showed IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM against cyclin-dependent kinase 2 (CDK2), comparable to imatinib's effectiveness .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 | Similar to imatinib |
| 3i | HER2 | 0.079 ± 0.015 | Comparable to lapatinib |
Neuroprotective Effects
In addition to anticancer properties, some derivatives of quinazolin-4(3H)-one have been explored for their neuroprotective effects.
- Acetylcholinesterase Inhibition : A derivative was synthesized as a potential acetylcholinesterase inhibitor, demonstrating significant inhibition (up to 87%) compared to donepezil, a known treatment for Alzheimer's disease . This suggests potential applications in neurodegenerative disorders.
Antioxidant Activity
The antioxidant capabilities of these compounds have also been evaluated.
- DPPH Scavenging Activity : Certain derivatives exhibited moderate to good DPPH scavenging effects, indicating their potential as antioxidant agents . This property is particularly beneficial in reducing oxidative stress-related damage in various diseases.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, including one-pot reactions involving o-amino benzamides and thiols . Structural modifications have been shown to influence biological activity significantly.
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| One-pot reaction | Up to 98% | Functional group tolerance; metal-free |
Case Studies
Several studies have documented the efficacy of quinazolin-4(3H)-one derivatives:
- A study on N-benzylpiperidin derivatives highlighted their potential as new leads for drug development targeting acetylcholinesterase .
- Another investigation into the antibacterial properties revealed that specific substitutions on the phenyl ring enhanced antibacterial activity against gram-positive bacteria .
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 6. Key analogues are compared below:
Key Observations:
- Position 2 Substituents: Methyl groups (e.g., 2-methyl derivatives) generally confer lower analgesic activity compared to bulkier aryl groups like phenyl .
- For example, 3-benzyl derivatives show vasorelaxant activity, while 3-(4-methoxyphenyl) analogues exhibit antitumor effects .
- Halogenation (Position 8): Chlorine substitution (e.g., 8-chloro derivatives) introduces electron-withdrawing effects, enhancing antimicrobial activity .
Pharmacological Activity Comparison
Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)
| Compound | % Inhibition of Writhing (10 mg/kg) | Relative Potency vs. Aspirin |
|---|---|---|
| 2-Methyl-4(3H)-quinazolinone | 48% | 1.2× |
| 2-Phenyl-4(3H)-quinazolinone | 72% | 3.5× |
| Aspirin | 52% | 1× (Reference) |
The 2-phenyl derivative outperforms both the 2-methyl analogue and aspirin, highlighting the importance of aromatic bulk at position 2 for analgesia.
Antitumor Activity
Physicochemical Properties
The 3-benzyl-2-methyl derivative exhibits moderate lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration, which may explain its vasorelaxant activity .
Biological Activity
3-Benzyl-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused bicyclic structure with a quinazoline core, characterized by the presence of a benzyl group and a methyl group. These substituents enhance its pharmacological properties and stability. The general formula for quinazolin-4(3H)-ones is , and the presence of nitrogen atoms in the quinazoline ring allows for various nucleophilic and electrophilic reactions, contributing to its biological activity.
This compound exhibits significant inhibitory activity against various tyrosine kinases , which play crucial roles in regulating cellular processes such as proliferation and survival. Molecular docking studies indicate that this compound binds effectively to ATP-binding sites of tyrosine kinases, suggesting a mechanism involving competitive inhibition . The interactions primarily occur through hydrogen bonding and hydrophobic interactions, which are critical for its anticancer properties.
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- SW620 (colon cancer)
The compound's IC50 values against these cell lines have been reported to be significantly lower than those of standard chemotherapeutic agents like lapatinib, indicating its potential as an effective anticancer agent .
| Cell Line | IC50 Value (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 3.79 ± 0.96 | Lower than lapatinib |
| A2780 | 0.14 ± 0.03 | Comparable to control |
| SW620 | Significant | Induces apoptosis |
Inhibition of Tyrosine Kinases
The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:
- CDK2 : IC50 values around µM
- HER2 : IC50 values around µM
- EGFR : Demonstrated significant inhibition
These findings highlight the compound's potential as a targeted therapy for cancers that overexpress these kinases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group on position 2 | Antitumor activity | Lacks benzyl substituent |
| 6-Iodoquinazolin-4(3H)-one | Iodine substitution at position 6 | Anticancer properties | Halogen substitution enhances reactivity |
| 4-Anilinoquinazolines | Aniline group at position 4 | Potent kinase inhibitors | Focus on specific kinase selectivity |
The presence of both benzyl and methyl groups in this compound enhances its binding affinity and selectivity towards specific biological targets compared to other derivatives.
Q & A
Q. What are the standard synthetic protocols for preparing 3-Benzyl-2-methylquinazolin-4(3H)-one and its derivatives?
The synthesis typically involves condensation of 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones under acidic conditions. A general procedure includes refluxing equimolar amounts of the starting materials in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes, followed by ice-water precipitation and vacuum filtration . Derivatives can be synthesized via nucleophilic substitution or cyclization reactions, such as reacting hydrazide intermediates with anhydrides or halogenated reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.0–3.9 ppm), and carbonyl carbons (δ 161–163 ppm) .
- IR : Stretching vibrations for C=O (1671–1778 cm⁻¹), C=N (1598 cm⁻¹), and C–N (1104 cm⁻¹) are diagnostic .
- LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 283.25) confirm molecular weight .
Q. What safety precautions are recommended when handling quinazolin-4(3H)-one derivatives in laboratory settings?
While specific safety data for this compound is limited, structurally similar compounds (e.g., 3-amino-2-phenoxymethyl derivatives) suggest risks of inhalation, skin contact, and ingestion. Use PPE, fume hoods, and adhere to H303/H313/H333 hazard protocols .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound derivatives under varying reaction conditions?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for cyclization reactions .
- Catalysts : Acetic acid enhances Schiff base formation in condensation steps .
- Temperature control : Reflux (~80°C) ensures complete reaction without decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures increases purity .
Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting points) of quinazolin-4(3H)-one derivatives across different studies?
Discrepancies in melting points (e.g., 303–305°C observed vs. 307–309°C literature values ) may arise from:
- Polymorphism : Recrystallization solvents can influence crystal packing.
- Purity : Use HPLC or TLC to verify compound homogeneity.
- Method calibration : Cross-validate thermal analysis (DSC) with standardized reference materials.
Q. How can computational methods be integrated with experimental data to predict the bioactivity of novel quinazolin-4(3H)-one derivatives?
- Molecular docking : Screen derivatives against target proteins (e.g., acetylcholinesterase for Alzheimer’s applications ).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antioxidant or antimicrobial activity .
Q. What methodological approaches are used to assess the antioxidant potential of quinazolin-4(3H)-one derivatives, and how are statistical analyses applied?
- DPPH/ABTS assays : Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS).
- Statistical validation : Compare IC₅₀ values using ANOVA (e.g., P < 0.05 significance threshold ).
- Dose-response curves : Ensure linearity across 10–100 μM test ranges.
Q. How does modifying substituents on the quinazolin-4(3H)-one core affect its pharmacological profile, and what in vitro assays are critical for evaluating these changes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
